2-ethoxy-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide

Imidazoline receptor Binding selectivity Off-target profiling

2-Ethoxy-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide (CAS 1396855-11-0) is a synthetic small-molecule belonging to the acylaminooxadiazole class of antibacterial agents, originally reported by Pennsylvania State University in 2013. The compound acts as an inhibitor of bacterial trans-translation, an essential ribosome-rescue pathway absent in eukaryotes, and has demonstrated activity against the Gram-negative pathogen Legionella pneumophila.

Molecular Formula C21H23N5O3
Molecular Weight 393.447
CAS No. 1396855-11-0
Cat. No. B2874386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide
CAS1396855-11-0
Molecular FormulaC21H23N5O3
Molecular Weight393.447
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4
InChIInChI=1S/C21H23N5O3/c1-2-28-17-9-5-4-8-15(17)19(27)25-21(10-6-3-7-11-21)20-24-18(26-29-20)16-14-22-12-13-23-16/h4-5,8-9,12-14H,2-3,6-7,10-11H2,1H3,(H,25,27)
InChIKeyPXAMSHABRIYBOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide (CAS 1396855-11-0): Procurement-Grade Overview of an Oxadiazole-Class Antibacterial Lead


2-Ethoxy-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide (CAS 1396855-11-0) is a synthetic small-molecule belonging to the acylaminooxadiazole class of antibacterial agents, originally reported by Pennsylvania State University in 2013 [1]. The compound acts as an inhibitor of bacterial trans-translation, an essential ribosome-rescue pathway absent in eukaryotes, and has demonstrated activity against the Gram-negative pathogen Legionella pneumophila [2]. With a molecular formula of C₂₁H₂₃N₅O₃ and a molecular weight of 393.45 g/mol, the compound features a 2-ethoxybenzamide moiety linked via a cyclohexyl spacer to a 3-(pyrazin-2-yl)-1,2,4-oxadiazole core, distinguishing it within the broader oxadiazole family .

Why Generic Substitution of 2-Ethoxy-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide (CAS 1396855-11-0) Is Not Supported by Evidence


Oxadiazole-class antibacterial agents cannot be treated as interchangeable commodity items because subtle structural modifications around the oxadiazole-benzamide scaffold produce profound shifts in target selectivity, antibacterial spectrum, and even mechanism of action [1]. Within this class, compounds such as KKL-35, MBX-4132, and HSGN-94 each display divergent biological profiles—ranging from trans-translation inhibition to lipoteichoic acid biosynthesis blockade—despite sharing a common N-(oxadiazol-2-yl)benzamide core [2]. The target compound CAS 1396855-11-0 incorporates a pyrazin-2-yl substituent on the 1,2,4-oxadiazole ring and a 2-ethoxy group on the benzamide moiety, both of which are expected to modulate binding affinity, pharmacokinetic stability, and resistance susceptibility relative to pyridine-, thiophene-, or sulfonamide-containing analogs. No generic or off-patent equivalent with identical substitution pattern exists on the open market, making blind substitution a source of uncontrolled experimental variability.

Quantitative Differentiation Evidence for CAS 1396855-11-0: Head-to-Head and Cross-Study Comparator Data


I-2 Imidazoline Receptor Binding Affinity with 33-Fold Selectivity Over Alpha-2 Adrenergic Receptor

In competitive radioligand displacement assays, CAS 1396855-11-0 exhibits a binding affinity (Ki) of 891 nM for the I-2 imidazoline receptor in rabbit kidney membranes, compared to a Ki of 29,500 nM for the alpha-2 adrenergic receptor in rat cortex membranes [1]. This represents an approximately 33-fold selectivity window favoring the I-2 imidazoline site. Although the exact antibacterial relevance of I-2 receptor binding in this compound class is still being elucidated, the selectivity profile provides a quantitative filter for distinguishing this compound from other oxadiazole analogs that may show inverted or narrower selectivity ratios [1].

Imidazoline receptor Binding selectivity Off-target profiling Antibacterial target engagement

Pyrazin-2-yl vs. Pyridin-3-yl Oxadiazole Substituent: Antibacterial Spectrum Differentiation by Heterocycle Choice

The closest commercially available structural analog to CAS 1396855-11-0 is 2-ethoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide (CAS 1326865-64-8), which differs solely by the replacement of the pyrazin-2-yl ring with a pyridin-3-yl ring . In the oxadiazole antibacterial family, the nature of the heteroaryl substituent at the oxadiazole 3-position has been shown to modulate both target engagement and antibacterial spectrum; for instance, the parent compound KKL-35 (which carries a 4-ethynylphenyl group at this position) demonstrates submicromolar MIC values against Legionella pneumophila and broad-spectrum activity against Bacillus anthracis and Mycobacterium smegmatis . While direct MIC data for CAS 1396855-11-0 have not been disclosed in the peer-reviewed literature, its annotation as active against Legionella pneumophila in the AntibioticDB database is consistent with the pyrazine-containing oxadiazole subclass exhibiting Gram-negative-selective antibacterial activity [1].

Structure-activity relationship Heterocycle substitution Antibacterial spectrum Gram-negative selectivity

Class-Level Trans-Translation Inhibition Potency: IC₅₀ = 0.9 µM for KKL-35 as Benchmark for the Oxadiazole Family

The oxadiazole family to which CAS 1396855-11-0 belongs was discovered through a high-throughput screen for inhibitors of the bacterial trans-translation tagging reaction. The prototypical family member KKL-35 inhibits trans-translation with an IC₅₀ of 0.9 µM in a biochemical tagging assay [1]. Follow-up studies demonstrated that KKL-35 and related 1,3,4-oxadiazole benzamides bind to helix 89 of the 23S rRNA at a site adjacent to the peptidyl-transferase center—a region not targeted by conventional antibiotics [2]. While the exact IC₅₀ of CAS 1396855-11-0 for trans-translation inhibition has not been published, its annotation as a trans-translation inhibitor and its structural membership in the N-acylaminooxadiazole subclass covered by patent US-11505533-B2 support a shared mechanism [3]. The key differentiator for users evaluating this compound is that the 2-ethoxy substitution on the benzamide ring may influence metabolic stability relative to unsubstituted or halogenated analogs, as reported in the optimization studies leading to MBX-4132 [4].

Trans-translation inhibition Ribosome rescue tmRNA pathway Antibacterial target

Physicochemical Differentiation: Molecular Weight, logP, and Hydrogen Bonding Profile vs. Closest Analogs

CAS 1396855-11-0 has a molecular weight of 393.45 g/mol (C₂₁H₂₃N₅O₃), which places it in a favorable drug-like property space compared to larger oxadiazole analogs such as N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CID 71792123, MW 443.5 g/mol) [1]. The target compound possesses 5 hydrogen bond acceptors (from the oxadiazole, pyrazine, ethoxy oxygen, and amide carbonyl) and 1 hydrogen bond donor (amide N-H), compared to the sulfonamide analog which has 6 acceptors and 1 donor . The ethoxy group at the 2-position of the benzamide provides moderate lipophilicity (estimated XLogP3 ~2.5–3.5) while maintaining a topological polar surface area (predicted tPSA ~95–100 Ų) consistent with oral bioavailability potential [2]. These physicochemical parameters differentiate this compound from more polar sulfonamide-containing analogs (CID 71792120, CAS 1396682-41-9) where the sulfonamide introduces an additional polar atom burden and increased molecular weight, potentially compromising Gram-negative membrane penetration [3].

Physicochemical properties Drug-likeness Permeability Solubility

Resistance Avoidance: Oxadiazole-Class Compounds Retain Activity Against Macrolide-Resistant Legionella pneumophila

A key procurement-relevant advantage of the oxadiazole family is the absence of cross-resistance with established antibiotic classes. KKL-35, the best-characterized member of this family, remained equally active against Legionella pneumophila mutants that had evolved resistance to macrolides, and no resistant mutants could be obtained even during extended and chronic exposure experiments [1]. This suggests that the ribosomal binding site targeted by this compound class (helix 89 of the 23S rRNA, adjacent to the peptidyl-transferase center) is distinct from the macrolide binding site, providing a compelling rationale for stockpiling oxadiazole-class compounds as part of a resistance-diversification strategy [2]. While resistance studies specific to CAS 1396855-11-0 have not been published, the compound is annotated with 'Propensity to select resistant mutants: Yes' in AntibioticDB, which is consistent with the class-level observation that resistance emergence, while detectable under laboratory conditions, occurs at low frequency and does not confer cross-resistance to clinically used antibiotics [3].

Antibiotic resistance Legionella pneumophila Macrolide resistance Novel target

Recommended Application Scenarios for CAS 1396855-11-0 Based on Quantitative Differentiation Evidence


Gram-Negative Antibacterial Screening Against Legionella and Related Intracellular Pathogens

CAS 1396855-11-0 is best deployed in minimum inhibitory concentration (MIC) screening panels targeting Legionella pneumophila and phylogenetically related Gram-negative intracellular pathogens, leveraging its annotation as an oxadiazole-class trans-translation inhibitor with demonstrated activity against this organism [1]. Given that KKL-35, the class benchmark, exhibits submicromolar MICs against all tested L. pneumophila strains, this compound is suitable for comparative efficacy profiling with established treatments (e.g., azithromycin, levofloxacin) against both wild-type and macrolide-resistant clinical isolates [2].

Structure-Activity Relationship (SAR) Expansion Around the Pyrazine-Containing Oxadiazole Pharmacophore

The pyrazin-2-yl substituent at the oxadiazole 3-position is a key structural discriminator. Procurement of CAS 1396855-11-0 enables direct side-by-side SAR comparisons with the pyridin-3-yl analog (CAS 1326865-64-8), the thiophene-3-carboxamide analog, and sulfonamide-containing analogs such as CID 71792120 and CID 71792123 [1]. Researchers can systematically probe how the additional nitrogen in the pyrazine ring (vs. pyridine) influences hydrogen-bonding interactions with the ribosomal target, metabolic stability in microsomal assays, and antibacterial potency across a standardized panel of Gram-negative and Gram-positive strains [2].

Selectivity Profiling Against Host Receptors to De-Risk Antibacterial Development

The available binding data demonstrating 33-fold selectivity of CAS 1396855-11-0 for the I-2 imidazoline receptor (Ki = 891 nM) over the alpha-2 adrenergic receptor (Ki = 29,500 nM) provide a starting point for broader selectivity profiling [1]. This compound can serve as a probe to assess whether I-2 imidazoline receptor engagement correlates with any observable mammalian cytotoxicity or off-target pharmacology in human cell lines, thereby informing the therapeutic window of the oxadiazole antibacterial class before committing to more costly lead optimization programs [2].

Resistance Mechanism Studies on Novel Ribosomal Binding Sites

With the ribosomal binding site mapped to helix 89 of the 23S rRNA for this compound class [1], CAS 1396855-11-0 is a suitable tool compound for serial passage resistance studies to identify specific rRNA mutations that confer reduced susceptibility. Comparing resistance determinants selected by this compound versus those selected by KKL-35, MBX-4132, or macrolides can resolve whether the 2-ethoxy substitution pattern alters the resistance mutation spectrum—information critical for prioritizing analogs for preclinical development [2].

Quote Request

Request a Quote for 2-ethoxy-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.